(2-Isopropylpyridin-3-yl)methanol
Overview
Description
(2-Isopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylpyridin-3-yl)methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Isopropylpyridine-3-carboxylic acid.
Reduction: 2-Isopropylpiperidine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Isopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Isopropylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-Isopropoxypyridin-3-yl)methanol: Similar structure but with an isopropoxy group instead of an isopropyl group.
(2-Aminopyridin-3-yl)methanol: Contains an amino group at the second position.
(2-Methylpyridin-3-yl)methanol: Features a methyl group at the second position.
Uniqueness
(2-Isopropylpyridin-3-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUXGVRLMGZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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